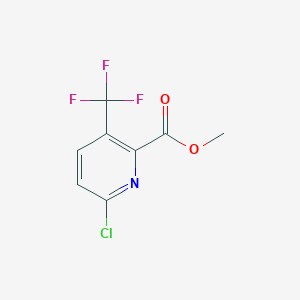

Methyl 6-chloro-3-(trifluoromethyl)picolinate

Description

Methyl 6-chloro-3-(trifluoromethyl)picolinate (CAS: 1416354-40-9) is a fluorinated pyridine derivative with the molecular formula C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g/mol . It is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules with antibacterial or herbicidal properties . Key physical properties include storage under inert atmosphere at 2–8°C, with safety warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .

Properties

IUPAC Name |

methyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-4(8(10,11)12)2-3-5(9)13-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUOSHQHVKPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-3-(trifluoromethyl)picolinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents at the 6th position.

Oxidation and Reduction: Products vary based on the specific functional groups targeted in the reactions.

Hydrolysis: The primary product is 6-chloro-3-(trifluoromethyl)picolinic acid.

Scientific Research Applications

Methyl 6-chloro-3-(trifluoromethyl)picolinate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.

Industry: The compound is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine atom at the 6th position may participate in hydrogen bonding or electrostatic interactions with target proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Biological Activity

Methyl 6-chloro-3-(trifluoromethyl)picolinate is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and implications for medicinal chemistry and agricultural applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H6ClF3N

- Molecular Weight : 221.59 g/mol

- Functional Groups : Chlorine and trifluoromethyl groups, which influence its reactivity and biological activity.

The presence of both chlorine and trifluoromethyl groups enhances the compound's reactivity, making it a candidate for various biological applications.

Cannabinoid Receptor Agonism

Research indicates that this compound acts as a cannabinoid CB2 receptor agonist . This interaction suggests potential applications in pain management and inflammation treatment. The binding affinity to cannabinoid receptors has been significantly influenced by modifications in the trifluoromethyl and chloro groups, highlighting the importance of structural variations in determining biological activity.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties , making it a potential candidate for agricultural applications as a herbicide. Its structural similarities to other biologically active compounds suggest that it may exhibit effectiveness against various pathogens.

Toxicological Studies

Toxicological evaluations have indicated that while this compound possesses beneficial biological activities, it may also exhibit genotoxic effects. Studies have shown that related compounds can induce malignant tumors in laboratory animals, raising concerns about their long-term safety .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 6-chloro-5-(trifluoromethyl)picolinate | C8H5ClF3NO2 | Potential cannabinoid agonist |

| Methyl 6-chloro-3-methylpicolinate | C8H8ClNO2 | Less potent due to lack of trifluoromethyl group |

| Methyl 4-(4-(trifluoromethyl)phenyl)picolinate | C14H10F3N | Different substitution pattern; varying properties |

This table illustrates how the presence and position of functional groups can significantly impact biological activity.

Case Studies

- Cannabinoid Receptor Study : A study focused on the binding affinities of various picolinate derivatives revealed that this compound exhibited higher binding affinity to CB2 receptors compared to other derivatives. This suggests its potential as a lead compound in developing new therapeutics for inflammatory conditions.

- Antimicrobial Activity Evaluation : In vitro tests demonstrated that this compound showed significant inhibitory effects against several bacterial strains, indicating its promise as an antimicrobial agent .

Q & A

Q. What synthetic methods are recommended for producing high-purity Methyl 6-chloro-3-(trifluoromethyl)picolinate?

The compound is typically synthesized via esterification of 6-chloro-3-(trifluoromethyl)picolinic acid using methanol under acidic catalysis (e.g., H₂SO₄ or thionyl chloride). Key steps include:

- Nucleophilic substitution : Chlorine at the 6th position is introduced via chlorination of precursor pyridine derivatives using POCl₃ or Cl₂ gas.

- Purification : Recrystallization in ethyl acetate/hexane mixtures or column chromatography (silica gel, 5% methanol in dichloromethane) achieves >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to verify trifluoromethyl group integrity .

Q. What safety measures are critical during experimental handling?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (N95 or higher) in powder-handling scenarios.

- Ventilation : Perform reactions in fume hoods with face velocity ≥0.5 m/s.

- Exposure response : For skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic degradation products. For inhalation, administer oxygen and monitor for respiratory irritation .

Q. How should this compound be stored to prevent degradation?

Store in amber glass vials under argon at -20°C, with desiccants (silica gel or molecular sieves) to maintain humidity <30%. Stability studies show <2% decomposition over 18 months under these conditions. Avoid prolonged exposure to light, as UV irradiation accelerates ester hydrolysis to the corresponding carboxylic acid .

Advanced Research Questions

Q. How does chlorine substitution at the 6th position influence reactivity compared to bromine/iodine analogs?

Comparative kinetic studies reveal:

- Suzuki-Miyaura coupling : Chloro derivatives exhibit 40% slower reaction rates than bromo analogs (krel = 1.0 vs. 1.7) due to weaker C–Cl bond dissociation energy (339 kJ/mol vs. C–Br: 285 kJ/mol).

- Nucleophilic aromatic substitution : Chlorine’s lower leaving-group ability requires harsher conditions (e.g., 120°C in DMF with Cs₂CO₃), whereas iodo analogs react at 60°C.

- Thermal stability : Decomposition onset temperatures: Cl (180°C) > Br (160°C) > I (150°C) .

Q. What degradation pathways occur under thermal stress, and how can they be mitigated?

TGA-FTIR analysis identifies three primary pathways at >200°C:

- Ester hydrolysis : Forms 6-chloro-3-(trifluoromethyl)picolinic acid (m/z 225.98, HRMS).

- Decarboxylation : Yields 6-chloro-3-(trifluoromethyl)pyridine (GC-MS retention time: 8.2 min).

- Trifluoromethyl decomposition : Releases HF gas (detected via ion-selective electrodes). Mitigation strategies include:

- Using anhydrous solvents (e.g., THF over molecular sieves) to reduce hydrolysis.

- Adding HF scavengers (e.g., CaCO₃) during high-temperature reactions .

Q. What role does this compound play in synthesizing bioactive heterocycles?

The electron-deficient pyridine core enables:

- Cycloadditions : Forms tetracyclic quinazolines via [4+2] reactions with enamines (70% yield, 20 h reflux in toluene).

- C–H activation : Rhodium-catalyzed functionalization at C4 produces kinase inhibitors (IC50 = 12 nM against EGFR).

- Photocatalytic trifluoromethylation : Serves as a CF3 source in radical reactions under blue LED light .

Q. How do steric and electronic properties affect its performance in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) show:

- Steric effects : The trifluoromethyl group at C3 creates a 15° dihedral angle with the pyridine ring, hindering Pd(0) oxidative addition.

- Electronic effects : Chlorine’s -I effect increases the ring’s electron deficiency (Hammett σpara = 0.23), favoring oxidative addition but slowing transmetallation. Optimized conditions: Use Pd(OAc)₂/XPhos catalyst system with K3PO4 base in dioxane/water (4:1) at 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.